N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide is a chemical compound known for its significant role in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a diphenylacetamide group. It is often used as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide are yet to be identified . Compounds with similar structures have been found to interact with a variety of enzymes and receptors .
Biochemical Pathways
The biochemical pathways affected by N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by gradual warming to room temperature and then to 70°C. The final product is obtained by adjusting the pH to acidic conditions using hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 2-Fluoro-5-formylbenzoic acid
- Phthalazinone derivatives
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide is unique due to its specific structure, which allows it to effectively inhibit poly (ADP-ribose) polymerase. This makes it particularly valuable in the development of anticancer therapies. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19-14-8-7-13-18(19)20(25-26-22)15-24-23(28)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHWSRYBSARKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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